An In-depth Technical Guide to 2-Bromo-1,4-diisopropylbenzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Bromo-1,4-diisopropylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,4-diisopropylbenzene, a substituted aromatic hydrocarbon of significant interest in organic synthesis. This document details its chemical identity, including its CAS number and structure, and offers a thorough exploration of its synthesis, physicochemical properties, and spectroscopic profile. The guide further delves into the reactivity of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, and discusses its potential applications as a key intermediate in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical and materials science research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction: Unveiling 2-Bromo-1,4-diisopropylbenzene
2-Bromo-1,4-diisopropylbenzene (CAS No. 42196-29-2) is an organobromine compound characterized by a benzene ring substituted with a bromine atom and two isopropyl groups at the 1 and 4 positions.[1] The strategic placement of the bulky isopropyl groups and the reactive bromine atom makes this molecule a valuable building block in synthetic organic chemistry. The isopropyl groups can impart increased lipophilicity and introduce steric hindrance, which can be strategically exploited to influence the regioselectivity of subsequent reactions and to modulate the physicochemical properties of target molecules. The presence of the aryl bromide functionality opens a gateway to a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[2][3]
This guide aims to serve as a detailed resource for researchers and professionals, providing the necessary technical information to effectively utilize 2-Bromo-1,4-diisopropylbenzene in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a chemical is paramount for its successful application. The key identifiers and physicochemical properties of 2-Bromo-1,4-diisopropylbenzene are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2-Bromo-1,4-diisopropylbenzene | - |
| CAS Number | 42196-29-2 | [1] |
| Molecular Formula | C₁₂H₁₇Br | [1] |
| Molecular Weight | 241.17 g/mol | [1] |
| Chemical Structure | [2] | |
| Appearance | Colorless liquid (inferred) | [4] |
| Boiling Point | 142 °C at 25 mmHg | [5] |
| Refractive Index (nD25) | 1.5292 | [5] |
Synthesis of 2-Bromo-1,4-diisopropylbenzene: A Detailed Protocol
The primary route for the synthesis of 2-Bromo-1,4-diisopropylbenzene is through the electrophilic bromination of 1,4-diisopropylbenzene. The isopropyl groups are ortho-, para-directing activators, and due to steric hindrance from the bulky isopropyl groups, the bromination predominantly occurs at one of the ortho positions.
Causality Behind Experimental Choices
The choice of a non-polar solvent like carbon tetrachloride is crucial to solubilize the non-polar starting material, 1,4-diisopropylbenzene. The use of iron powder as a catalyst is a classic method for activating bromine for electrophilic aromatic substitution. The reaction is conducted at a low temperature (-5°C) to control the reaction rate and minimize the formation of polybrominated byproducts. The subsequent work-up steps involving washes with dilute hydrochloric acid, sodium bisulfite solution, and water are designed to remove the iron catalyst, unreacted bromine, and any acidic byproducts, respectively. The final purification by distillation under reduced pressure is necessary to obtain the product in high purity, as it has a relatively high boiling point at atmospheric pressure.
Step-by-Step Experimental Protocol
The following protocol is adapted from established literature procedures.[5]
Materials:
-
1,4-Diisopropylbenzene
-
Bromine
-
Carbon tetrachloride
-
Iron powder
-
3N Hydrochloric acid
-
Dilute sodium bisulfite solution
-
Potassium hydroxide
-
Ethyl alcohol
-
Water
Equipment:
-
One-liter three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a one-liter three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 243 parts by weight of 1,4-diisopropylbenzene, 300 parts of carbon tetrachloride, and 2.5 parts of iron powder.
-
Bromination: Cool the flask to -5°C using an ice-salt bath. Prepare a solution of 240 parts of bromine in 180 parts of carbon tetrachloride and add it dropwise to the stirred reaction mixture over a period of seven hours, maintaining the temperature at -5°C.
-
Quenching and Work-up: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Decant the solution from the residual iron bromide. Wash the organic solution twice with 3N hydrochloric acid.
-
Solvent Removal: Remove the carbon tetrachloride under reduced pressure.
-
Hydrolysis: Add a solution of 40 parts of potassium hydroxide in 200 parts of ethyl alcohol to the residue and reflux the mixture for 30 minutes.
-
Extraction and Washing: Pour the reaction mixture into water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, dilute sodium bisulfite solution, and water.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation. Purify the crude product by vacuum distillation, collecting the fraction boiling at 142°C at 25 mmHg.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Bromo-1,4-diisopropylbenzene.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl groups and the aromatic protons. The two isopropyl groups are chemically equivalent and will each exhibit a septet for the methine proton (CH) and a doublet for the six methyl protons (CH₃). The aromatic region will display three signals corresponding to the three protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the positions of the bromine and isopropyl substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the 1,4-diisopropyl groups, some of the aromatic carbons may be equivalent. The carbon atom directly attached to the bromine will be significantly shifted downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching frequency is typically observed in the fingerprint region, below 800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of methyl and isopropyl groups.
Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-1,4-diisopropylbenzene stems primarily from the reactivity of the aryl bromide group. This functionality makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern organic synthesis and drug discovery.[6][7]
Palladium-Catalyzed Cross-Coupling Reactions
2-Bromo-1,4-diisopropylbenzene is an ideal candidate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.[3]
-
Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a route to more complex unsaturated systems.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine. This is a crucial transformation in the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl alkyne, a valuable building block for further synthetic transformations.
The bulky isopropyl groups flanking the bromine atom can influence the efficiency and selectivity of these coupling reactions, a factor that can be leveraged by synthetic chemists.
Grignard Reagent Formation
The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is a potent nucleophile and can be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce the 1,4-diisopropylphenyl moiety into a target molecule.
Applications in Drug Development
While specific examples of the use of 2-Bromo-1,4-diisopropylbenzene in the synthesis of marketed drugs are not widely reported, its potential as a key intermediate is significant. The 1,4-diisopropylbenzene scaffold can be found in various biologically active molecules. The ability to introduce this moiety through the versatile chemistry of the aryl bromide makes 2-Bromo-1,4-diisopropylbenzene a valuable tool for medicinal chemists in the following ways:
-
Lead Optimization: The diisopropylphenyl group can be introduced into a lead compound to enhance its lipophilicity, which can improve its pharmacokinetic properties, such as membrane permeability and oral bioavailability.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs where different substituents are introduced at the position of the bromine atom, chemists can systematically probe the SAR of a compound and identify key interactions with its biological target.
-
Fragment-Based Drug Discovery: The 1,4-diisopropylphenyl fragment can be used in fragment-based screening to identify initial hits that can then be elaborated into more potent drug candidates.
Safety and Handling
General Hazards:
-
Skin and Eye Irritant: Aromatic bromides can be irritating to the skin and eyes.[4][10]
-
Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation.[7]
-
Toxicity: May be harmful if swallowed or absorbed through the skin.[9]
-
Environmental Hazard: Many organobromine compounds are toxic to aquatic life.[4][9]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-1,4-diisopropylbenzene is a versatile and valuable building block for organic synthesis. Its unique combination of bulky, lipophilic isopropyl groups and a reactive aryl bromide functionality makes it a powerful tool for the construction of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for Grignard reagents provides chemists with a wide range of options for introducing the 1,4-diisopropylphenyl moiety into target structures. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the importance of versatile intermediates like 2-Bromo-1,4-diisopropylbenzene is set to increase. This guide provides the foundational knowledge necessary for researchers to confidently and effectively incorporate this compound into their synthetic strategies.
References
-
Airgas. (2021, January 14). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1,2-diisopropylbenzene. Retrieved from [Link]
-
The Nobel Prize in Chemistry 2010 - Scientific Background: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1,4-diisopropylbenzene. Retrieved from [Link]
Sources
- 1. 42196-29-2|2-Bromo-1,4-diisopropylbenzene|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-1,2-diisopropylbenzene | C12H17Br | CID 89958268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]
- 6. airgas.com [airgas.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. braskem.com.br [braskem.com.br]
- 9. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chemos.de [chemos.de]
